molecular formula C13H15N3O4S B6085833 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide

2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide

Cat. No. B6085833
M. Wt: 309.34 g/mol
InChI Key: KOBLJISSLVKECY-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide, also known as PPh3-DMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized using a specific method that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride and pyrrole-2-carbaldehyde in the presence of triphenylphosphine (PPh3) and hydrazine hydrate. The resulting compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that play a role in cancer cell growth and proliferation. Additionally, 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects
2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound has potent anti-cancer and anti-inflammatory properties. Additionally, 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide is its potent anti-cancer properties. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study in certain experimental conditions.

Future Directions

There are several future directions for the research of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide. One potential direction is the development of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide-based cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, the development of more efficient synthesis methods for 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide could lead to increased availability and accessibility for scientific research.

Synthesis Methods

The synthesis of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride and pyrrole-2-carbaldehyde in the presence of triphenylphosphine (PPh3) and hydrazine hydrate. The reaction takes place in anhydrous dichloromethane at room temperature. The reaction mixture is stirred for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60%.

Scientific Research Applications

2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has potent anti-cancer properties, making it a potential candidate for the development of cancer treatments. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2,5-dimethoxy-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-19-11-5-6-12(20-2)13(8-11)21(17,18)16-15-9-10-4-3-7-14-10/h3-9,14,16H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBLJISSLVKECY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N'-[(Z)-1H-pyrrol-2-ylmethylidene]benzenesulfonohydrazide

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